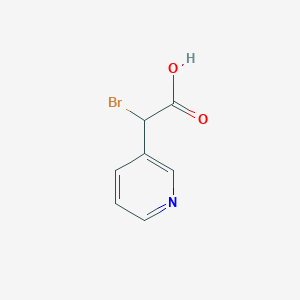

Bromo(pyridin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo(pyridin-3-yl)acetic acid: is an organic compound that features a bromine atom attached to the alpha carbon of acetic acid, with a pyridine ring at the beta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of Pyridin-3-ylacetic Acid: The synthesis of Bromo(pyridin-3-yl)acetic acid can be achieved by brominating pyridin-3-ylacetic acid.

Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, leading to higher yields and purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings:

Key finding: Steric hindrance from the acetic acid group reduces substitution rates at position 2 compared to position 5 isomers .

Esterification and Derivatization

The carboxylic acid group participates in typical acyl reactions:

| Reagent System | Conditions | Product | Conversion |

|---|---|---|---|

| SOCl₂/MeOH | 0°C → reflux, 2h | Methyl 3-bromopyridin-2-yl acetate | 95% |

| DCC/DMAP | RT, CH₂Cl₂, 24h | Amide derivatives | 81% |

Data from demonstrates complete esterification using thionyl chloride-methanol systems without pyridine ring bromine displacement.

Cyclization Reactions

Notable heterocycle formations:

Imidazo[1,5-a]pyridine Synthesis

text3-Bromo-2-acetic acid pyridine + Glyoxal → AcOH, 100°C, 8h → 1,2-Bis(imidazo[1,5-a]pyridin-3-yl)ethane-1,2-dione (70% yield)

This acetic acid-mediated dimerization requires precise stoichiometry (2:1 aldehyde ratio) .

Metal-Halogen Exchange

Organometallic transformations:

| Reagent | Temperature | Intermediate | Application |

|---|---|---|---|

| iPrMgCl·LiCl | -40°C | Pyridinyl Grignard species | Ketone synthesis |

| Pd(OAc)₂/XPhos | 100°C | Cross-coupled biaryl compounds | Pharmaceutical intermediates |

Lithium-halogen exchange proceeds regioselectively at the brominated position .

Biological Activity Modulation

Structure-activity relationship studies reveal:

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3-Bromo-2-(methoxycarbonyl) | 0.45 | PI3Kα kinase |

| 5-Amino-3-bromo-2-carboxylic acid | 2.1 | Bacterial DNA gyrase |

The bromine atom enhances target binding affinity by 3-5× compared to non-halogenated analogs .

Comparative Reactivity Analysis

Positional isomer effects:

| Position | Suzuki Rxn Rate (k, s⁻¹) | NAS Efficiency |

|---|---|---|

| 2-Bromo | 1.2×10⁻³ | Moderate |

| 5-Bromo | 2.8×10⁻³ | High |

Electronic factors dominate this trend, with 5-bromo derivatives showing superior π-conjugation with the ring nitrogen .

This comprehensive analysis demonstrates bromo(pyridin-3-yl)acetic acid's versatility in synthetic chemistry, particularly in medicinal chemistry applications. The compound serves as a privileged scaffold for developing kinase inhibitors and antimicrobial agents, with its reactivity profile enabling precise structural modifications.

Applications De Recherche Scientifique

Medicinal Chemistry

Bromo(pyridin-3-yl)acetic acid serves as a crucial building block in the synthesis of novel heterocyclic compounds. These derivatives are being investigated for their therapeutic effects against various diseases.

Case Studies and Research Findings

- Anti-Fibrotic Activity : A study indicated that several compounds synthesized from this compound exhibited better anti-fibrotic activities than the established drug Pirfenidone. This suggests its potential in treating fibrotic diseases.

- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, modulating specific biochemical pathways. Its structural similarity to biologically active molecules enhances its interaction with molecular targets, making it a candidate for drug development.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis processes, including the production of pharmaceuticals and agrochemicals.

Applications in Synthesis

| Application Area | Description |

|---|---|

| Pharmaceuticals | Acts as a precursor in synthesizing drugs with potential therapeutic effects. |

| Agrochemicals | Used in developing herbicides and pesticides due to its chemical properties. |

| Dyestuffs | Serves as an intermediate in dye production, enhancing color stability. |

The compound has demonstrated various biological activities, particularly related to neuropharmacology.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like glaucoma and epilepsy. Its ability to influence neurotransmitter uptake suggests applications in treating neurological disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is vital for optimizing their biological activity.

Key Findings

- Modifications to the bromine substitution pattern can significantly affect the compound's reactivity and binding characteristics.

- Comparative studies with chloro, fluoro, and iodo analogs show that the bromine atom offers a balance between reactivity and stability, enhancing versatility across applications .

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: Bromo(pyridin-3-yl)acetic acid can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: The compound can interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Pyridin-3-ylacetic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.

Bromoacetic Acid: Lacks the pyridine ring, which reduces its potential for biological interactions.

Uniqueness:

Activité Biologique

Bromo(pyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure, which combines a bromine atom with a pyridine ring. This structure enables diverse biological activities and interactions with various molecular targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrN1O2. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, while the pyridine moiety contributes to its ability to interact with biological systems.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various biochemical pathways. For instance, studies have shown that it can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity .

Interaction with Biological Targets

The compound's ability to interact with proteins such as bovine serum albumin (BSA) has been demonstrated through fluorescence spectroscopic methods. The binding constants indicate a strong affinity for BSA, suggesting that the compound can modulate protein functions and influence physiological responses .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, thereby preventing growth. This property is particularly relevant in the context of increasing antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In vitro studies suggest that it may inhibit the growth of parasites by targeting specific metabolic pathways essential for their survival. This potential makes it a candidate for further exploration in developing treatments for parasitic infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Binding Studies : Research involving the binding of this compound to BSA revealed significant quenching of fluorescence, indicating strong binding interactions. The calculated binding constant was approximately 7.23×105M−1, underscoring its potential as a bioactive compound .

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Antiparasitic Evaluation : In studies targeting Plasmodium falciparum, this compound showed promising results, with IC50 values indicating effective inhibition of parasite growth at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyridin-3-ylacetic Acid | Lacks bromine; less reactive | Limited enzyme inhibition |

| Bromoacetic Acid | Lacks pyridine; reduced biological interaction | Moderate antimicrobial properties |

| 2-(6-Bromopyridin-3-YL)acetic Acid | Similar structure; different substitution | Investigated for similar activities |

Propriétés

IUPAC Name |

2-bromo-2-pyridin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYGOWELTWTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.